2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid is a complex organic compound featuring a piperidine ring substituted with an indene moiety and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors, such as 2-phenylbutadiene, under acidic conditions.
Acetylation: The indene derivative is then subjected to acetylation using acetyl chloride in the presence of a base like pyridine to form 2-(2,3-dihydro-1H-inden-5-yl)acetyl chloride.
Piperidine Derivative Formation: The acetyl chloride derivative is reacted with piperidine to form the intermediate 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidine.
Final Coupling: The intermediate is then coupled with bromoacetic acid under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action for 2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The indene moiety could play a role in binding to hydrophobic pockets in proteins, while the piperidine ring might interact with polar or charged regions.
Comparison with Similar Compounds
Similar Compounds
2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]ethanol: Similar structure but with an ethanol group instead of acetic acid.
2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]propanoic acid: Similar structure but with a propanoic acid group.
Uniqueness
The unique combination of the indene moiety with the piperidine ring and acetic acid group in 2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid may confer specific biological activities not seen in the similar compounds listed above. This uniqueness could be due to differences in molecular interactions and binding affinities with biological targets.
Properties
IUPAC Name |
2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(19-9-2-1-6-16(19)12-18(21)22)11-13-7-8-14-4-3-5-15(14)10-13/h7-8,10,16H,1-6,9,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUUWWLAHXUBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)CC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.